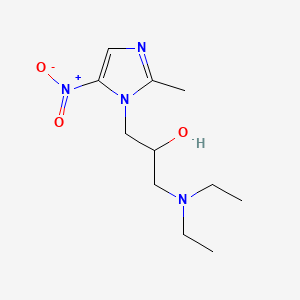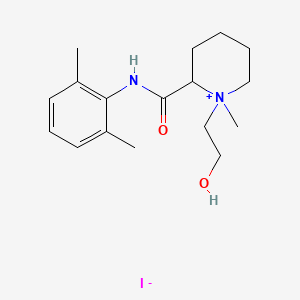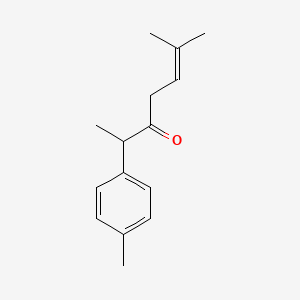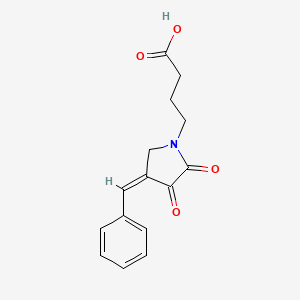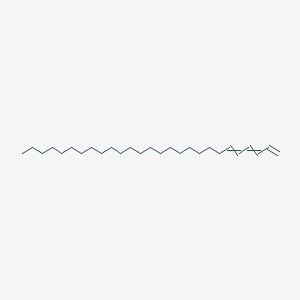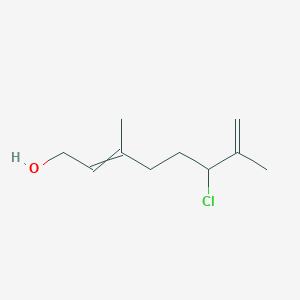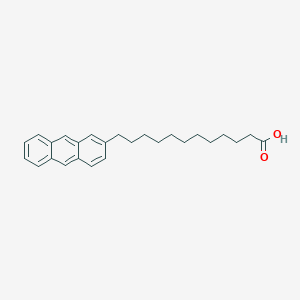
12-(2-Anthryl)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(2-Anthryl)dodecanoic acid is a specialized organic compound that features an anthracene moiety attached to a dodecanoic acid chain. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and aliphatic systems. The presence of the anthracene group imparts specific photophysical and chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2-Anthryl)dodecanoic acid typically involves the introduction of the anthracene group to the dodecanoic acid chain. One common method is through a Friedel-Crafts acylation reaction, where anthracene is reacted with a dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
12-(2-Anthryl)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 12-(2-Anthryl)dodecanol or 12-(2-Anthryl)dodecane.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
12-(2-Anthryl)dodecanoic acid has several applications in scientific research:
Chemistry: Used as a probe in fluorescence studies due to its photophysical properties.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 12-(2-Anthryl)dodecanoic acid is largely dependent on its interaction with molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions are mediated through non-covalent forces such as π-π stacking, hydrophobic interactions, and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid: A saturated fatty acid with a 12-carbon chain, lacking the anthracene group.
Anthracene: A polycyclic aromatic hydrocarbon without the dodecanoic acid chain.
12-Hydroxydodecanoic acid: A hydroxylated derivative of dodecanoic acid.
Uniqueness
12-(2-Anthryl)dodecanoic acid is unique due to the combination of the anthracene and dodecanoic acid moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
73693-27-3 |
|---|---|
Molecular Formula |
C26H32O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
12-anthracen-2-yldodecanoic acid |
InChI |
InChI=1S/C26H32O2/c27-26(28)15-9-7-5-3-1-2-4-6-8-12-21-16-17-24-19-22-13-10-11-14-23(22)20-25(24)18-21/h10-11,13-14,16-20H,1-9,12,15H2,(H,27,28) |
InChI Key |
BKCMSEAVYRRSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


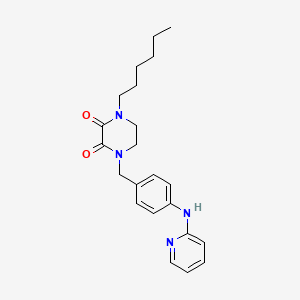
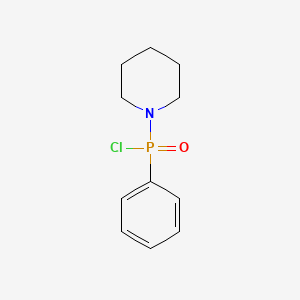
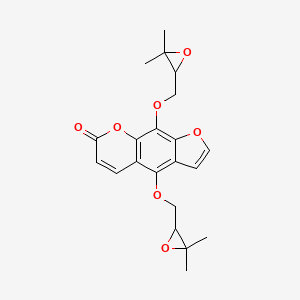
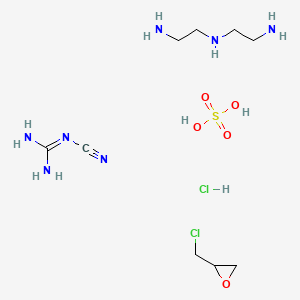

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
